Cas no 1936668-76-6 (2-(2,2-difluoroethyl)-7-oxabicyclo2.2.1heptane-2-carbaldehyde)

2-(2,2-difluoroethyl)-7-oxabicyclo2.2.1heptane-2-carbaldehyde structure
1936668-76-6 structure
Product Name:2-(2,2-difluoroethyl)-7-oxabicyclo2.2.1heptane-2-carbaldehyde
CAS No:1936668-76-6
MF:C9H12F2O2
MW:190.187190055847
CID:6405767
PubChem ID:130672631
Update Time:2025-07-15

2-(2,2-difluoroethyl)-7-oxabicyclo2.2.1heptane-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(2,2-difluoroethyl)-7-oxabicyclo2.2.1heptane-2-carbaldehyde
    • CID 130672631
    • 7-Oxabicyclo[2.2.1]heptane-2-carboxaldehyde, 2-(2,2-difluoroethyl)-
    • 1936668-76-6
    • 2-(2,2-Difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
    • EN300-1619940
    • Inchi: 1S/C9H12F2O2/c10-8(11)4-9(5-12)3-6-1-2-7(9)13-6/h5-8H,1-4H2
    • InChI Key: DZEALIWBOBCCQH-UHFFFAOYSA-N
    • SMILES: C12OC(CC1)CC2(CC(F)F)C=O

Computed Properties

  • Exact Mass: 190.08053595g/mol
  • Monoisotopic Mass: 190.08053595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.267±0.06 g/cm3(Predicted)
  • Boiling Point: 242.0±20.0 °C(Predicted)

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Additional information on 2-(2,2-difluoroethyl)-7-oxabicyclo2.2.1heptane-2-carbaldehyde

Introduction to 2-(2,2-difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde (CAS No. 1936668-76-6)

2-(2,2-difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde, identified by its CAS number 1936668-76-6, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of oxabicycloalkanes, which are known for their unique structural properties and potential applications in drug development. The presence of fluoro substituents and a aldehyde functional group in its molecular structure imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry.

The bicyclo[2.2.1]heptane core of this molecule contributes to its rigid framework, which can be advantageous in designing molecules with specific binding affinities and metabolic stability. The aldehyde group at the 2-position serves as a reactive site for further functionalization, enabling the synthesis of more complex derivatives. These features make it a promising candidate for exploring novel pharmacophores in medicinal chemistry.

In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced bioavailability, metabolic stability, and binding affinity. The fluoroethyl substituent in this compound adds to its appeal by introducing fluorine atoms, which are known to modulate pharmacokinetic properties effectively. This has led to extensive research into fluorinated oxabicycloalkanes as potential therapeutic agents.

Current research in the field of chemical biology has highlighted the role of oxabicycloalkanes in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The structural motif of bicyclo[2.2.1]heptane has been shown to mimic natural products and bioactive molecules, providing a scaffold for designing drugs with high specificity and efficacy. The aldehyde functionality further extends its utility by allowing conjugation with various biomolecules, such as peptides and nucleotides, through condensation reactions.

One of the most compelling aspects of 2-(2,2-difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is its potential as a building block for drug discovery. Researchers have leveraged its structural features to develop novel inhibitors targeting enzymes involved in disease pathways. For instance, studies have demonstrated its utility in synthesizing analogs that interact with proteases and kinases, which are key players in cancer progression. The fluoro substituents enhance the interactions by improving lipophilicity and reducing susceptibility to metabolic degradation.

The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in modern synthetic chemistry. The construction of the bicyclo[2.2.1]heptane ring system is particularly challenging due to its strained geometry and the need for precise stereocontrol. Advanced methodologies, such as transition-metal-catalyzed cyclizations and intramolecular reactions, have been employed to achieve high yields and enantiopurity.

Recent advances in computational chemistry have also played a pivotal role in understanding the reactivity and conformational preferences of this molecule. Molecular modeling studies have provided insights into how the fluoroethyl group influences the electronic properties of the aldehyde moiety, thereby affecting its reactivity in various chemical transformations.

The pharmaceutical industry has taken notice of compounds like CAS No. 1936668-76-6, recognizing their potential as lead compounds for drug development programs. Several academic groups have published reports on derivatives of this molecule that exhibit promising biological activity in preclinical models. These findings underscore the importance of fluorinated oxabicycloalkanes as a class of compounds worthy of further investigation.

The future prospects for 2-(2,2-difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde are vast, with opportunities for exploring new synthetic routes and expanding its applications in drug discovery pipelines. As our understanding of fluorine chemistry evolves, so too will our ability to harness its unique properties for therapeutic purposes.

In conclusion,CAS No 1936668-76-6 represents a significant advancement in the field of medicinal chemistry due to its structural complexity and functional diversity。 Its potential as an intermediate for synthesizing bioactive molecules positions it as a cornerstone compound for future research endeavors。 As scientists continue to unravel the mysteries of fluorinated heterocycles, compounds like this will undoubtedly play an integral role in shaping next-generation therapeutics。

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